![molecular formula C19H19BrN4O B11125942 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B11125942.png)
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
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Overview
Description
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the Suzuki-Miyaura coupling reaction makes it a suitable choice for industrial production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine or pyridine moieties.
Substitution: The bromine atom in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{16}H_{19}BrN_{4}O
- Molecular Weight : 363.25 g/mol
- CAS Number : 571188-82-4
The presence of the bromine atom and the piperazine moiety contributes to its pharmacological properties, enhancing its ability to interact with biological systems.
Anticancer Activity
One of the primary applications of 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is in cancer treatment. Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs). Specifically, this compound is related to Palbociclib, a selective inhibitor of CDK4 and CDK6, which are critical in regulating the cell cycle.
Case Study : A study evaluating Mannich bases, which include similar structural motifs, demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent activity.
Neuropharmacological Effects
The piperazine component in the structure suggests potential applications in treating neurological disorders. Compounds with piperazine rings have been explored for their effects on serotonin receptors and dopamine pathways, which are crucial in managing conditions such as anxiety and depression.
Research Insight : Studies have indicated that piperazine derivatives can act as serotonin receptor antagonists or agonists, influencing mood and anxiety levels . The specific interactions of this compound with these receptors warrant further investigation.
Antimicrobial Properties
Emerging research suggests that indole derivatives possess antimicrobial properties. The brominated indole structure may enhance the activity against various pathogens due to its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Evidence : A review on indole derivatives highlighted their effectiveness against a range of bacteria and fungi, suggesting that further exploration of this compound could yield promising results in antimicrobial therapy .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
1H-indole-3-carbaldehyde: Used in the synthesis of other indole derivatives.
4-hydroxy-2-quinolones: Another class of heterocyclic compounds with diverse applications
Uniqueness
6-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is unique due to its specific structure, which combines the indole ring with piperazine and pyridine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
6-Bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole, often referred to in the context of its derivatives, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C27H34BrN7O3
- Molecular Weight : 584.51 g/mol
- CAS Number : 571188-82-4
The compound functions primarily as a selective inhibitor of CDK4 and CDK6, which are crucial in regulating the cell cycle. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells, making it a candidate for cancer therapeutics.
1. Antitumor Activity
Research indicates that 6-bromo derivatives, including this compound, exhibit significant antitumor activity. A study demonstrated that compounds with similar structures inhibited tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase due to CDK inhibition .
2. Antibacterial and Antifungal Activity
While primarily studied for its anticancer properties, derivatives of this compound have shown varying degrees of antibacterial and antifungal activity:
- Antibacterial : Compounds with similar piperazine structures were tested against Escherichia coli and Staphylococcus aureus, showing notable inhibition .
- Antifungal : The presence of specific substituents enhanced antifungal efficacy against strains like Candida albicans .
Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antibacterial | E. coli | 6.25 μg/mL |
Antifungal | C. albicans | 12.5 μg/mL |
3. Anti-inflammatory Activity
Some studies have reported anti-inflammatory effects associated with similar indole-based compounds. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .
Case Study 1: In Vitro Analysis
In a controlled laboratory setting, derivatives of this compound were subjected to various assays to evaluate their cytotoxic effects on breast cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death rates .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications in the piperazine ring significantly influenced biological activity. For instance, substituents on the pyridine ring enhanced binding affinity to CDK4/6, thus improving antiproliferative effects .
Properties
Molecular Formula |
C19H19BrN4O |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H19BrN4O/c20-16-5-4-15-6-8-24(17(15)13-16)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2 |
InChI Key |
PVXPDFXGQYPNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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